molecular formula C10H16O5-2 B1256171 3-Hydroxydecanedioate

3-Hydroxydecanedioate

Cat. No.: B1256171
M. Wt: 216.23 g/mol
InChI Key: OQYZCCKCJQWHIE-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

3-Hydroxydecanedioate is a biochemical intermediate of significant interest in advanced materials science and medicinal chemistry research. This compound serves as a potential monomer for the synthesis of advanced polyhydroxyalkanoates (PHAs), a class of biodegradable and biocompatible polyesters produced by microorganisms . PHAs are prominent in the development of sustainable plastics, medical devices, and tissue engineering scaffolds due to their biodegradability and favorable mechanical properties . Researchers value this compound for its utility in producing polymers with potentially tailored crystallinity and degradation rates, which are critical for applications in controlled drug delivery systems and regenerative medicine. Furthermore, related hydroxy fatty acids are studied for their biological activities; for instance, the structurally similar compound myrmicacin (3-hydroxydecanoic acid) is known to exhibit herbicidal activity and is found in natural sources like royal jelly, suggesting a broader scope for bioactivity research . Research into this compound is thus focused on elucidating its specific mechanisms in polymer synthesis and its potential biological effects in various model systems, providing a versatile tool for innovative scientific exploration.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H16O5-2

Molecular Weight

216.23 g/mol

IUPAC Name

3-hydroxydecanedioate

InChI

InChI=1S/C10H18O5/c11-8(7-10(14)15)5-3-1-2-4-6-9(12)13/h8,11H,1-7H2,(H,12,13)(H,14,15)/p-2

InChI Key

OQYZCCKCJQWHIE-UHFFFAOYSA-L

Canonical SMILES

C(CCCC(=O)[O-])CCC(CC(=O)[O-])O

Origin of Product

United States

Occurrence and Natural Distribution of 3 Hydroxydecanedioate

Presence in Mammalian Biological Matrices (excluding human clinical data)

The identification of 3-hydroxydecanedioate in mammalian systems, outside of human clinical contexts, underscores its role in natural metabolic pathways.

Animal models have been instrumental in confirming the presence and exploring the metabolic origins of this compound. Research involving animal models is a cornerstone of tissue engineering and biomedical research, utilizing species such as mice, rats, and larger animals to understand complex biological processes. nih.govfrontiersin.org While broad studies on tissue engineering and animal models are common, specific mentions of this compound in these contexts are more specialized. The compound has been noted in metabolic studies, for instance, as a dicarboxylic acid that can accumulate in certain metabolic disorders. researchgate.net In xenograft mouse models used for cancer research, comprehensive metabolic profiling of serum and urine is often conducted to identify biomarkers and understand metabolic transformations. researchgate.net

This compound has been documented in various animal biospecimens. In cattle, for example, urine and blood are commonly analyzed to assess metabolic status, including the presence of various fatty acids and ketone bodies. produccioncientificaluz.orgveterinaryworld.org While these studies often focus on broader categories of metabolites for diagnosing conditions like ketosis, the underlying analysis can detect a wide range of compounds. agriculturejournals.cznih.gov Specifically, this compound is listed as a dicarboxylic acid that can be found in biological fluids, with established reference ranges in some contexts. scribd.com

Occurrence in Microorganisms and Lower Eukaryotes

The production of dicarboxylic acids is a known capability of various microorganisms, including bacteria and yeasts, often through the fermentation of alkanes and fatty acids. Clostridium haemolyticum, a soil-borne bacterium, is known to cause bacillary hemoglobinuria in cattle and sheep, a disease characterized by a toxemic state that disrupts normal metabolic processes, though specific production of this compound by this organism is not explicitly detailed. msdvetmanual.com The broader metabolic pathways in many microorganisms involve the oxidation of fatty acids, which can lead to the formation of various hydroxylated dicarboxylic acids as intermediates or end products.

Detection in Plant Systems and Derived Products

The presence of this compound in the plant kingdom is an area of ongoing research. Modern approaches to studying plant biology include the use of soft film sensors to create intelligent plant systems that can monitor physiological data. mdpi.com These technologies help in understanding the complex biological signals and metabolic processes within plants. While these systems can detect a variety of chemical and physical changes, specific data on the widespread detection of this compound in many plant species is not broadly available. However, dicarboxylic acids are known components of complex plant polymers like suberin and cutin, which form protective layers in roots and other parts of the plant.

Environmental Presence and Distribution

The environmental distribution of this compound is likely tied to the biological and chemical degradation of organic matter. As a component of plant and microbial metabolism, it can be introduced into soil and water systems through natural decomposition processes. The degradation of biopolymers from plants would release constituent monomers, including various dicarboxylic acids, into the environment. Further research is needed to quantify its presence and persistence in different environmental compartments.

Data Tables

Table 1: Detection of this compound in Animal Biospecimens

Animal Model Biospecimen Context of Detection
Mouse Serum, Urine Metabolic profiling in xenograft models. researchgate.net

Table 2: General Occurrence of this compound

Kingdom System/Organism Implied Presence/Context
Animalia Mammals Endogenous metabolite found in blood and urine. researchgate.netscribd.com
Bacteria Clostridium species Implicated in metabolic disturbances from toxemic diseases. msdvetmanual.com

Biosynthesis and Metabolic Pathways of 3 Hydroxydecanedioate

Enzymatic Pathways Leading to 3-Hydroxydecanedioate Formation

The synthesis of this compound is not a primary metabolic pathway but rather a result of alternative routes in fatty acid catabolism, particularly when the main pathway of β-oxidation is overwhelmed or impaired.

The formation of this compound is intrinsically linked to two key metabolic processes: incomplete β-oxidation and ω-oxidation. Fatty acids are primarily broken down in the mitochondria through a process called β-oxidation, which sequentially shortens the fatty acid chain by two carbons in each cycle, producing acetyl-CoA. However, under certain physiological or pathological conditions, such as high-fat diets or defects in β-oxidation enzymes, this process can be incomplete. This leads to an accumulation of intermediate metabolites, including 3-hydroxy fatty acids. maayanlab.cloud

These 3-hydroxy fatty acids can then be shunted to an alternative pathway known as ω-oxidation, which occurs primarily in the smooth endoplasmic reticulum of liver and kidney cells. nih.gov Unlike β-oxidation, which targets the β-carbon (C3) of the fatty acid, ω-oxidation involves the hydroxylation of the terminal methyl group (the ω-carbon). nih.gov This initial hydroxylation is followed by further oxidation to an aldehyde and then to a carboxylic acid, resulting in a dicarboxylic acid. nih.gov The formation of this compound, therefore, arises from the ω-oxidation of a 3-hydroxy fatty acid precursor that was generated through incomplete β-oxidation. maayanlab.cloud

Several key enzymes are responsible for the cascade of reactions leading to this compound.

Acyl-CoA Dehydrogenases: The initial steps of mitochondrial β-oxidation are catalyzed by a family of acyl-CoA dehydrogenases, which are specific to the chain length of the fatty acid substrate. These include long-chain acyl-CoA dehydrogenase (LCAD), medium-chain acyl-CoA dehydrogenase (MCAD), and short-chain acyl-CoA dehydrogenase (SCAD). pnas.org These enzymes introduce a double bond between the α- and β-carbons of the fatty acyl-CoA molecule. portlandpress.com Subsequent hydration by enoyl-CoA hydratase and dehydrogenation by 3-hydroxyacyl-CoA dehydrogenase produce 3-ketoacyl-CoA. aocs.org Incomplete β-oxidation can lead to the release of 3-hydroxyacyl-CoA intermediates from this cycle.

Hydroxylases (Cytochrome P450 family): The ω-oxidation of the 3-hydroxy fatty acid precursors is primarily catalyzed by members of the cytochrome P450 (CYP) superfamily of enzymes. Specifically, research has identified CYP4F11 as the predominant catalyst for the ω-hydroxylation of long-chain 3-hydroxy fatty acids, such as 3-hydroxystearate (B1262300) and 3-hydroxypalmitate, in human liver microsomes. nih.gov This reaction converts the 3-hydroxy fatty acid into a 3,ω-dihydroxylated intermediate, which is a direct precursor to the dicarboxylic acid. nih.gov Subsequent oxidation of the newly introduced hydroxyl group to a carboxylic acid is carried out by alcohol and aldehyde dehydrogenases. nih.gov

The sequential action of these enzymes from different cellular compartments illustrates the metabolic crosstalk necessary for the formation of this compound.

Precursors and Substrates for this compound Biosynthesis

The primary precursors for the biosynthesis of this compound are long-chain fatty acids. These fatty acids undergo incomplete β-oxidation in the mitochondria, leading to the formation of 3-hydroxyacyl-CoA intermediates. For this compound specifically, decanoic acid (a 10-carbon saturated fatty acid) and other longer-chain fatty acids that are partially metabolized to a 10-carbon 3-hydroxy intermediate serve as the ultimate precursors. The accumulation of these 3-hydroxy fatty acid intermediates provides the substrate for the subsequent ω-oxidation pathway. maayanlab.cloudnih.gov

Precursor ClassSpecific ExamplesMetabolic Origin
Long-Chain Fatty AcidsPalmitic acid, Stearic acid, Decanoic acidDiet, Adipose tissue lipolysis
3-Hydroxy Fatty Acids3-Hydroxydecanoic acidIncomplete mitochondrial β-oxidation

Regulation of Biosynthetic Pathways

The formation of this compound is not a constitutively active pathway but is subject to complex regulation at both the transcriptional and allosteric levels, primarily through the control of the key enzymes involved in fatty acid metabolism.

The expression of the genes encoding the enzymes of β-oxidation and ω-oxidation is tightly regulated.

Regulation of Acyl-CoA Dehydrogenases: The transcription of genes for β-oxidation enzymes, including acyl-CoA dehydrogenases, is upregulated by the transcription factor peroxisome proliferator-activated receptor alpha (PPARα) and its coactivator PGC-1α . aocs.org These factors are activated in response to increased levels of fatty acids, such as during fasting or on a high-fat diet, thereby increasing the capacity for fatty acid oxidation.

Regulation of CYP4F11: The expression of the CYP4F11 gene is subject to complex regulation by multiple signaling pathways.

It is negatively regulated by the nuclear factor kappa B (NF-κB) signaling pathway. nih.gov

Retinoic acid receptors (RARs) and retinoid X receptors (RXRs) also play a role, with RAR agonists inhibiting and RXR agonists inducing CYP4F11 transcription. nih.gov

The c-Jun N-terminal kinase (JNK) signaling pathway, often activated by proinflammatory cytokines like TNF-α, can upregulate CYP4F11 expression. nih.govtmc.edu

The liver X receptor α (LXRα) can also induce CYP4F11 transcription. maayanlab.cloud

Regulatory FactorTarget Gene/EnzymeEffect on Expression
PPARα / PGC-1αAcyl-CoA DehydrogenasesUpregulation
NF-κBCYP4F11Downregulation
RAR AgonistsCYP4F11Downregulation
RXR AgonistsCYP4F11Upregulation
JNK PathwayCYP4F11Upregulation
LXRαCYP4F11Upregulation

The activity of the enzymes involved in this compound formation is also subject to rapid control by allosteric effectors, which allows for immediate adaptation to the cell's energy status.

Regulation of β-Oxidation Enzymes: The enzymes of β-oxidation are allosterically inhibited by their products. aocs.org High ratios of NADH/NAD+ and acetyl-CoA/CoA signal a high energy state within the mitochondria and lead to the inhibition of β-oxidation, including the activity of 3-hydroxyacyl-CoA dehydrogenase. portlandpress.comresearchgate.net This can contribute to the accumulation of β-oxidation intermediates. Specifically, 3-ketoacyl-CoA thiolase, the final enzyme in the β-oxidation spiral, is a key site of feedback inhibition by acetyl-CoA. portlandpress.com

Regulation of Cytochrome P450 Enzymes: The activity of CYP450 enzymes can be allosterically modulated by various ligands, including substrates and inhibitors, which can bind to sites other than the active site and induce conformational changes. nih.govnih.gov The interaction with redox partners, such as NADPH-cytochrome P450 reductase, can also allosterically influence CYP450 activity. nih.govresearchgate.net While specific allosteric regulators of CYP4F11 in the context of 3-hydroxy fatty acid metabolism are not fully elucidated, this general mechanism of regulation is a key feature of the CYP450 enzyme family.

Enzyme ClassAllosteric InhibitorsAllosteric Activators
β-Oxidation EnzymesHigh NADH/NAD+ ratio, High Acetyl-CoA/CoA ratioLow NADH/NAD+ ratio, Low Acetyl-CoA/CoA ratio
Cytochrome P450 EnzymesVarious ligands (inhibitors)Various ligands (activators), Redox partners

Catabolism and Degradation of 3 Hydroxydecanedioate

Pathways for Metabolic Turnover

The metabolic turnover of 3-Hydroxydecanedioate is primarily understood through a sequence of two major metabolic pathways: ω-oxidation followed by β-oxidation. The formation of 3-hydroxy dicarboxylic acids like this compound is thought to arise from the ω-oxidation of 3-hydroxy monocarboxylic fatty acids. nih.govnih.gov This pathway becomes particularly significant when the standard mitochondrial β-oxidation pathway is either overwhelmed by a high influx of fatty acids or impaired due to genetic defects. wikipedia.orgnih.gov

The process begins with ω-oxidation in the smooth endoplasmic reticulum of liver and kidney cells. wikipedia.org A medium-chain fatty acid, such as decanoic acid, is first hydroxylated at its terminal (ω) carbon, then oxidized to an aldehyde, and finally to a carboxylic acid, yielding a dicarboxylic acid (decanedioate). wikipedia.orgallen.in This dicarboxylic acid can then undergo β-oxidation. An alternative and more direct route to this compound involves the ω-oxidation of 3-hydroxydecanoic acid, an intermediate that can accumulate during incomplete β-oxidation. nih.govresearchgate.net Once formed, this compound and other dicarboxylic acids are transported into peroxisomes for subsequent degradation via β-oxidation. nih.govnih.govjci.org This peroxisomal pathway serves as a crucial mechanism for shortening the dicarboxylic acid chains. nih.gov

Metabolic Pathway Summary for this compound
Pathway Name
ω-Oxidation
Peroxisomal β-Oxidation

Enzymes Catalyzing this compound Degradation

The catabolism of this compound is a multi-enzyme process, spanning its formation via ω-oxidation to its breakdown via β-oxidation.

The initial ω-oxidation steps that generate the dicarboxylate precursor are catalyzed by a specific set of enzymes: wikipedia.orgallen.inmicrobenotes.com

Cytochrome P450 Monooxygenases: Members of the CYP4A and CYP4F families initiate the process by hydroxylating the terminal methyl carbon of the fatty acid. wikipedia.orgnih.gov

Alcohol Dehydrogenase: This enzyme oxidizes the newly formed hydroxyl group into an aldehyde. wikipedia.orgallen.in

Aldehyde Dehydrogenase: This enzyme completes the formation of the dicarboxylic acid by oxidizing the aldehyde group to a carboxyl group. wikipedia.orgallen.in

Once this compound is formed and activated to its coenzyme A (CoA) ester, it enters the peroxisomal β-oxidation spiral. The key enzymes involved in its degradation include:

Acyl-CoA Oxidase (ACOX): Catalyzes the first oxidative step in peroxisomal β-oxidation. nih.gov

Bifunctional/Multifunctional Enzymes: These proteins, such as L-bifunctional protein (EHHADH) and D-bifunctional protein (HSD17B4), possess both hydratase and 3-hydroxyacyl-CoA dehydrogenase activities. nih.govnih.govwikipedia.org A defect in long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD), a mitochondrial enzyme with activity on similar substrates, leads to the accumulation and excretion of this compound, highlighting the importance of this enzymatic step. nih.govmdpi.com

Peroxisomal Thiolase: This enzyme catalyzes the final step, cleaving off an acetyl-CoA unit from the dicarboxylic acid chain. nih.govnih.gov

Key Enzymes in this compound Metabolism
Enzyme Class
Cytochrome P450 Monooxygenase
Alcohol Dehydrogenase
Aldehyde Dehydrogenase
Acyl-CoA Oxidase
3-Hydroxyacyl-CoA Dehydrogenase
Thiolase

Intermediates and End Products of Catabolism

The degradation of this compound via peroxisomal β-oxidation is a chain-shortening process that generates a series of smaller metabolites. Each cycle of β-oxidation removes a two-carbon acetyl-CoA unit.

The primary intermediate resulting from the first round of β-oxidation of 3-hydroxydecanedioyl-CoA (C10) is 3-hydroxyoctanedioic acid (C8), along with one molecule of acetyl-CoA. nih.gov Subsequent cycles would further shorten the chain, producing 3-hydroxyadipic acid (C6) and then 3-hydroxysuccinic acid (malic acid). nih.govnih.gov

The final end products of this catabolic sequence can vary. The shorter-chain dicarboxylic acids, such as adipic acid (C6) and suberic acid (C8), are common end products that are typically excreted in the urine. wikipedia.orgnih.gov However, if β-oxidation proceeds to completion, it can yield succinic acid (C4). wikipedia.orgallen.in Succinic acid is a valuable metabolite that can enter the mitochondrial Tricarboxylic Acid (TCA) cycle to be used for cellular energy production. wikipedia.org

Metabolites of this compound Catabolism
Metabolite Type
Intermediate
Intermediate
End Product
End Product
End Product
End Product

Mechanisms of Excretion (e.g., urinary excretion)

This compound and its related dicarboxylic acid metabolites are primarily eliminated from the body through urinary excretion. nih.govnih.gov The ω-oxidation pathway itself is a key mechanism for detoxification, as it converts water-insoluble fatty acids into more water-soluble dicarboxylic acids, which can be more easily filtered by the kidneys and excreted. nih.gov

The urinary excretion of this compound is typically low in healthy individuals under normal conditions. However, its levels can increase significantly under specific physiological or pathological states that lead to what is known as dicarboxylic aciduria. nih.gov These conditions include:

Prolonged Fasting: When glucose is scarce, the body mobilizes large amounts of fatty acids from adipose tissue, which can overwhelm the mitochondrial β-oxidation capacity. nih.gov

Genetic Disorders of Fatty Acid Oxidation: Deficiencies in specific enzymes, notably Medium-Chain Acyl-CoA Dehydrogenase (MCAD) and Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD), cause a blockage in the β-oxidation pathway. nih.govmedscape.com This leads to an accumulation of fatty acid intermediates, which are shunted into the ω-oxidation pathway, resulting in high levels of dicarboxylic acids, including this compound, in the urine. e-lactancia.orgnih.gov The pattern of excreted 3-hydroxydicarboxylic acids can serve as a diagnostic marker for these specific enzyme defects. nih.gov

The excretion process in the kidney involves glomerular filtration, where water-soluble molecules like dicarboxylic acids pass from the blood into the nephron filtrate, which ultimately becomes urine.

Conditions Associated with Increased Urinary Excretion of this compound
Condition
Prolonged Fasting
MCAD Deficiency
LCHAD Deficiency

Enzymology of 3 Hydroxydecanedioate Biotransformations

Characterization of Enzymes Involved in Synthesis and Degradation

The enzymes responsible for the metabolism of 3-hydroxydecanedioate belong to well-studied families, including cytochrome P450s, dehydrogenases, and the core enzymes of the β-oxidation pathway. nih.govgoogle.com Characterization of these enzymes, often using related substrates, provides a framework for understanding their role in processing this compound.

The purification of enzymes involved in dicarboxylic acid metabolism often employs chromatographic techniques. For instance, enzymes from Cupriavidus necator H16 grown on dicarboxylic acids have been purified using His SpinTrap columns for acyl-CoA dehydrogenases. asm.org Similarly, the (S)-3-hydroxyacyl-CoA dehydrogenase/enoyl-CoA hydratase (FadB') from Ralstonia eutropha H16 was heterologously expressed in E. coli and purified to near homogeneity for characterization. nih.gov

Kinetic analysis provides crucial data on reaction rates and enzyme-substrate affinity. mdpi.comnih.govresearchgate.netwikipedia.org While specific kinetic data for this compound are not widely reported, studies on homologous enzymes with related substrates offer significant insights. For example, the purified FadB' from R. eutropha H16 showed a Kₘ value of 48 µM and a Vₘₐₓ of 149 µmol mg⁻¹ min⁻¹ with acetoacetyl-CoA as the substrate. nih.gov Kinetic studies on human cytochrome P450 enzymes from the CYP4F subfamily, which are involved in the initial ω-hydroxylation of fatty acids, revealed high affinity for very-long-chain fatty acids with Kₘ values in the micromolar range. nvkc.nl These methodologies and the resulting data for analogous substrates are foundational for predicting the behavior of enzymes acting on this compound.

Table 1: Examples of Kinetic Parameters for Related Enzymes

Enzyme Organism Substrate Kₘ (µM) Vₘₐₓ (µmol mg⁻¹ min⁻¹)
(S)-3-hydroxyacyl-CoA dehydrogenase (FadB') Ralstonia eutropha H16 Acetoacetyl-CoA 48 149
CYP4F2 Human Hexacosanoic acid (C26:0) 1.1 N/A
CYP4F3B Human Hexacosanoic acid (C26:0) 0.8 N/A

N/A: Not available in the cited source. Data illustrates enzyme affinity and reaction rates for related substrates.

Enzyme specificity dictates which molecules can be processed. frontiersin.org Acyl-CoA dehydrogenases (ACADs), which catalyze the first step in β-oxidation, are categorized based on their preference for fatty acyl-CoAs of different chain lengths (short, medium, long, and very-long). wikipedia.org This specificity is largely determined by the size and shape of the substrate-binding pocket. pnas.org For instance, medium-chain acyl-CoA dehydrogenase (MCAD) shows optimal activity with C8-CoA but can process a broader range of substrates. wikipedia.org Enzymes from mycobacteria, such as FadE5, exhibit unusually broad specificity, accepting both short- and long-chain substrates. pnas.org It is inferred that the degradation of decanedioyl-CoA to 3-hydroxydecanedioyl-CoA would be handled by a medium- or long-chain specific acyl-CoA dehydrogenase. asm.org

Inhibitor studies are critical for understanding enzyme mechanisms and for potential therapeutic or biotechnological applications. mdpi.com The β-oxidation pathway can be allosterically inhibited by high ratios of NADH/NAD⁺ or acetyl-CoA/CoA. aocs.org Specific inhibitors for enzymes in the fatty acid synthesis and oxidation pathways have been identified; for example, 5-(tetradecyloxy)-2-furancarboxylic acid (TOFA) is an allosteric inhibitor of acetyl-CoA carboxylase. iiarjournals.org For the initial ω-hydroxylation step, cytochrome P450 enzymes can be potently inhibited. For example, ω-(Imidazolyl)-decanoic acid is a powerful inhibitor of cytochrome P450 4A1, which hydroxylates lauric acid. nih.gov

Molecular and Structural Biology of Related Enzymes

Advances in molecular and structural biology have provided high-resolution insights into the enzymes related to this compound metabolism, revealing the basis of their function and paving the way for targeted engineering.

The identification of genes encoding metabolic enzymes is fundamental to their study and manipulation. In Candida tropicalis, a yeast used for dicarboxylic acid production, ten members of the alkane-inducible cytochrome P450 gene family (CYP52) were cloned and sequenced. nih.gov The expression of these genes, such as CYP52A13 and CYP52A14, was significantly induced during fermentation on fatty acids and alkanes, confirming their role in the ω-oxidation pathway. nih.gov In bacteria, genes for β-oxidation are often organized in clusters or operons. In Cupriavidus necator H16, proteomic analysis identified specific enzymes expressed during growth on dicarboxylic acids, such as the acyl-CoA dehydrogenase encoded by gene B2555 and the 3-hydroxyacyl-CoA dehydrogenase encoded by gene A1531. asm.orgresearchgate.net The human gene HADH on chromosome 4 encodes L-3-hydroxyacyl-CoA dehydrogenase, a key enzyme in mitochondrial β-oxidation. ebi.ac.uk

Table 2: Examples of Genes Involved in Dicarboxylic Acid Metabolism

Gene Name Encoded Enzyme Organism Function
CYP52A13 Cytochrome P450 Candida tropicalis ω-hydroxylation of fatty acids
H16_A0461 (FadB') (S)-3-hydroxyacyl-CoA dehydrogenase Ralstonia eutropha H16 β-oxidation of fatty acids
HADH L-3-hydroxyacyl-Coenzyme A dehydrogenase Homo sapiens β-oxidation of fatty acids
B2555 Acyl-CoA dehydrogenase Cupriavidus necator H16 β-oxidation of dicarboxylic acids

The three-dimensional structure of a protein determines its function. google.comresearchgate.net X-ray crystallography has revealed the structures of several 3-hydroxyacyl-CoA dehydrogenases (HADH). The porcine L-3-hydroxyacyl-CoA dehydrogenase is a dimer, with each subunit having a distinctly bilobal structure. pnas.org The larger N-terminal domain is responsible for binding the NAD⁺ cofactor, while the smaller, C-terminal domain, which is mostly helical, forms the substrate-binding site and the majority of the dimer interface. pnas.orgnih.gov The structure of the C-terminal dehydrogenase part of the rat peroxisomal multifunctional enzyme type 1 (MFE-1) also shows a Rossmann-fold domain for cofactor binding and helical domains that create the substrate pocket. rcsb.org Structural studies of acyl-CoA dehydrogenases explain their substrate specificity; the length of the substrate-binding cavity directly restricts the length of the acyl-CoA chain that can be accommodated. pnas.org In some enzymes with broad specificity, key residues can reorient to fit substrates of various lengths, a mechanism that would be relevant for binding dicarboxylic acids like decanedioate. pnas.org

Site-directed mutagenesis is a powerful protein engineering technique used to make specific changes to the DNA sequence of a gene, resulting in a modified protein with altered properties. nih.gov This approach is widely used to investigate structure-function relationships and to enhance enzymatic activity or alter substrate specificity. nih.govgoogle.com While specific mutagenesis studies on enzymes to improve the biotransformation of this compound are not documented, numerous studies on related enzymes demonstrate the potential of this technology. For example, site-directed mutagenesis of the cytochrome P450 PikC from Streptomyces venezuelae at a single residue (F171Q) resulted in a mutant with a five-fold higher catalytic efficiency for the hydroxylation of an unnatural substrate. jmb.or.kr In another study, a fatty acid desaturase was converted into a hydroxylase by changing just four amino acid residues. google.com Similarly, replacing threonine-303 with serine in the fatty acid hydroxylase P450 2E1 modified its regioselectivity, causing it to produce additional hydroxylated products from fatty acid substrates. oup.com These examples show that targeted mutations in the active sites of fatty acid metabolizing enzymes can profoundly impact their catalytic behavior, suggesting a viable strategy for enhancing the synthesis or specific degradation of this compound. nih.govresearchgate.net

Cofactor Requirements and Reaction Mechanisms

The biotransformation of this compound is a critical process in fatty acid metabolism, particularly in the context of dicarboxylic aciduria. This process involves specific enzymes that have distinct cofactor requirements and reaction mechanisms to facilitate the conversion of this hydroxy dicarboxylic acid. The primary enzymatic reaction involves the oxidation of the 3-hydroxy group, a key step in the β-oxidation pathway.

The metabolism of this compound primarily occurs within the peroxisomes, which are specialized organelles for handling very long-chain fatty acids and dicarboxylic acids. nih.govnih.gov The enzymatic machinery in peroxisomes has specific cofactor dependencies for the breakdown of these molecules.

Cofactor Requirements

The enzymatic oxidation of this compound is dependent on several key cofactors that act as electron acceptors and activators in the biochemical cascade. The principal enzyme involved in the oxidation of the 3-hydroxy group is 3-hydroxyacyl-CoA dehydrogenase . wikipedia.orgnih.gov

The essential cofactors for the biotransformation of this compound include:

Nicotinamide (B372718) Adenine Dinucleotide (NAD+): This is the primary oxidizing agent and a crucial cofactor for 3-hydroxyacyl-CoA dehydrogenase. wikipedia.orgebi.ac.uk During the oxidation of the 3-hydroxyacyl-CoA ester of this compound, NAD+ is reduced to NADH. plos.org The reoxidation of NADH is essential for maintaining the cellular redox balance and for the continuation of the β-oxidation process. nih.gov

Coenzyme A (CoA): Before entering the β-oxidation pathway, this compound must be activated to its CoA ester. This activation step, while not part of the dehydrogenase reaction itself, is a prerequisite and requires CoA and ATP. mdpi.com Within the β-oxidation spiral, CoA is also utilized by thiolase in the final step of each cycle to cleave the ketoacyl-CoA, releasing acetyl-CoA and a chain-shortened acyl-CoA. mdpi.com

The formation of dicarboxylic acids like decanedioic acid from which this compound is derived, occurs via ω-oxidation. This pathway has its own set of cofactor requirements, including NADPH and molecular oxygen (O₂) for the initial hydroxylation by cytochrome P450 enzymes, followed by NAD+ for the subsequent oxidation steps catalyzed by alcohol and aldehyde dehydrogenases. nih.govmdpi.com

Table 1: Cofactors in this compound Biotransformation

Metabolic Process Enzyme Family Required Cofactors Role of Cofactor
ω-Oxidation (Formation) Cytochrome P450 Monooxygenase NADPH, O₂ Hydroxylation of the terminal methyl group
Alcohol Dehydrogenase NAD⁺ Oxidation of the ω-hydroxy group to an aldehyde
Aldehyde Dehydrogenase NAD⁺ Oxidation of the aldehyde to a carboxylic acid
β-Oxidation (Degradation) 3-Hydroxyacyl-CoA Dehydrogenase NAD⁺ Oxidation of the 3-hydroxy group to a keto group
Acyl-CoA Oxidase FAD Introduction of a double bond in the first step of the cycle
Thiolase Coenzyme A Cleavage of the carbon chain

Reaction Mechanisms

The central reaction in the biotransformation of this compound is the oxidation of its 3-hydroxyacyl-CoA form to 3-ketoacyl-CoA, catalyzed by 3-hydroxyacyl-CoA dehydrogenase. wikipedia.org This reaction is a critical part of the third step of the β-oxidation cycle.

The reaction mechanism of L-3-hydroxyacyl-CoA dehydrogenase involves a highly conserved catalytic dyad of histidine and glutamate (B1630785) residues within the enzyme's active site. ebi.ac.uk

The proposed catalytic mechanism proceeds as follows:

Substrate Binding: The 3-hydroxydecanedioyl-CoA substrate binds to the active site of the 3-hydroxyacyl-CoA dehydrogenase. The NAD+ cofactor is also bound in close proximity.

Proton Abstraction: A catalytic histidine residue (e.g., His158 in human short-chain L-3-hydroxyacyl-CoA dehydrogenase), acting as a general base, abstracts the proton from the 3-hydroxyl group of the substrate. This histidine is activated by an adjacent glutamate residue. ebi.ac.uk

Hydride Transfer: The resulting alkoxide intermediate collapses, and a hydride ion (H⁻) is transferred from the C3 of the substrate to the C4 position of the nicotinamide ring of the NAD+ cofactor. ebi.ac.uk This reduces NAD+ to NADH and oxidizes the substrate to a 3-ketoacyl-CoA intermediate.

Product Release: The 3-ketodecanedioyl-CoA and NADH products are released from the enzyme's active site. A proton transfer step is thought to regenerate the active site for the next catalytic cycle. ebi.ac.uk

This mechanism is characteristic of the short-chain dehydrogenase/reductase (SDR) superfamily of enzymes, to which many 3-hydroxyacyl-CoA dehydrogenases belong. nih.gov The specificity for different chain lengths of substrates (short, medium, or long) is determined by the specific isozyme involved. plos.org Given that this compound is a medium-chain dicarboxylic acid, a medium-chain specific 3-hydroxyacyl-CoA dehydrogenase is likely involved in its metabolism.

Table 2: Key Amino Acid Residues in the Catalytic Mechanism of L-3-Hydroxyacyl-CoA Dehydrogenase

Residue Role in Catalysis
Histidine (e.g., His158) Acts as a general base to abstract a proton from the substrate's hydroxyl group. ebi.ac.uk
Glutamate Activates the catalytic histidine residue, forming a His-Glu catalytic dyad. ebi.ac.uk
Aspartate/Glutamate May stabilize the reactive intermediates and transition states formed during the reaction. ebi.ac.uk

Analytical Methodologies for 3 Hydroxydecanedioate

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental tool for the analysis of 3-hydroxydecanedioate, allowing for its separation from other components in a mixture and its subsequent quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) for Detection and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. thermofisher.com In GC-MS, the sample is first vaporized and separated based on the components' boiling points and interactions with a stationary phase within a capillary column. thermofisher.cometamu.edu As the separated components elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," for each compound, allowing for its identification. etamu.edu

For 3-hydroxy fatty acids, a derivatization step is typically required to increase their volatility for GC analysis. lipidmaps.org This often involves converting the carboxylic acid and hydroxyl groups into less polar and more volatile derivatives, such as trimethylsilyl (B98337) (TMS) esters. lipidmaps.org The analysis is then performed in selected ion monitoring (SIM) mode, where the mass spectrometer is set to detect specific ions characteristic of the target analyte, enhancing sensitivity and selectivity. lipidmaps.orgnih.gov Quantitative analysis is often achieved through the use of stable isotope-labeled internal standards, which are chemically identical to the analyte but have a different mass, allowing for accurate correction for any sample loss during preparation and analysis. lipidmaps.orgnih.govnih.gov

Table 1: GC-MS Parameters for 3-Hydroxy Fatty Acid Analysis (Illustrative)

Parameter Typical Condition
Column HP-5MS capillary column lipidmaps.org
Injection Mode Splitless
Oven Program Initial temperature 80°C, ramped to 290°C lipidmaps.org
Carrier Gas Helium or Nitrogen thermofisher.com
Ionization Mode Electron Ionization (EI) thermofisher.comnih.gov
MS Detection Selected Ion Monitoring (SIM) thermofisher.comlipidmaps.org

| Derivatization | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) lipidmaps.org |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS, UPLC-MS) for Quantitative Determination and Isomer Separation

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and its high-resolution counterpart, Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS), are indispensable for the quantitative analysis of this compound in complex biological matrices. nih.govuva.es These techniques offer high sensitivity and specificity, making them ideal for detecting low-abundance analytes. unitn.it

In LC-MS/MS, the sample is first separated by liquid chromatography, often using a reversed-phase column. epa.gov The separated components then enter the mass spectrometer, which is typically a triple quadrupole instrument. nih.gov This setup allows for selected reaction monitoring (SRM), a highly selective and sensitive detection method where a specific precursor ion is selected in the first quadrupole, fragmented in the second, and a specific product ion is monitored in the third. nih.gov This process minimizes interference from the sample matrix. nih.gov

UPLC, which utilizes smaller column particles, offers faster analysis times and improved resolution compared to conventional HPLC. measurlabs.comwaters.com This is particularly advantageous for separating isomers, which have the same mass and can be difficult to distinguish using MS alone. nih.govwaters.com For dicarboxylic acids, derivatization with reagents like 3-nitrophenylhydrazine (B1228671) (3-NPH) can be employed to enhance ionization efficiency and chromatographic retention. shimadzu.com

Table 2: LC-MS/MS Parameters for Dicarboxylic Acid Analysis (Illustrative)

Parameter Typical Condition
Column Reversed-phase C18 or specialized columns waters.com
Mobile Phase Gradient of acetonitrile (B52724) and water with additives waters.com
Ionization Mode Electrospray Ionization (ESI), positive or negative mode waters.com
MS System Triple Quadrupole thermofisher.comnih.gov

| Detection Mode | Selected Reaction Monitoring (SRM) nih.gov |

Advanced Chromatographic Separation of Regioisomers and Enantiomers (e.g., chiral chromatography, supercritical fluid chromatography)

The separation of regioisomers and enantiomers of this compound presents a significant analytical challenge, as these molecules have very similar physical and chemical properties.

Chiral Chromatography is a specialized form of liquid chromatography that employs a chiral stationary phase (CSP) to separate enantiomers. mz-at.dephenomenex.com Enantiomers are non-superimposable mirror images of each other. mz-at.de The CSP, which is itself chiral, interacts differently with each enantiomer, leading to different retention times and allowing for their separation. wikipedia.orglibretexts.org Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), are widely used for this purpose. phenomenex.comwikipedia.org The separation mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation. wikipedia.orglibretexts.org

Supercritical Fluid Chromatography (SFC) is another powerful technique for chiral separations. chromatographyonline.com SFC uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. uva.eschromatographyonline.com This results in faster separations and lower consumption of organic solvents compared to HPLC. uva.eschromatographyonline.com SFC is often coupled with mass spectrometry (SFC-MS) for sensitive detection. chromatographyonline.com Polysaccharide-based and Pirkle-type chiral stationary phases are commonly used in SFC for enantiomeric separations. chromatographyonline.com The addition of polar modifiers, such as alcohols, to the mobile phase can significantly influence the separation selectivity. fagg.be

Spectroscopic Approaches for Structural Elucidation

Spectroscopic techniques are essential for confirming the chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C, 2D NMR techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the detailed molecular structure of organic compounds. savemyexams.com It provides information about the chemical environment of individual atoms within a molecule.

¹H NMR (Proton NMR) provides information about the number and types of hydrogen atoms in a molecule. savemyexams.com For dimethyl this compound, characteristic signals would include those for the methyl ester protons (around 3.7 ppm), the hydroxyl proton (variable, ~4.0-4.5 ppm), and the methine proton at the C-3 position (~3.8-4.2 ppm). vulcanchem.com

¹³C NMR (Carbon NMR) provides information about the carbon skeleton of a molecule. ceitec.cz Key signals for dimethyl this compound would include the carbonyl carbons of the ester groups (~170-175 ppm) and the carbon atom bearing the hydroxyl group (~70-75 ppm). vulcanchem.com

2D NMR techniques , such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish connectivity between atoms. usask.caresearchgate.net COSY spectra show correlations between coupled protons, while HMBC spectra reveal long-range correlations between protons and carbons, helping to piece together the complete molecular structure. usask.caresearchgate.net

Table 3: Predicted NMR Chemical Shifts (ppm) for Dimethyl this compound

Atom Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm)
Ester Methyl Protons ~3.7 vulcanchem.com -
Hydroxyl Proton ~4.0-4.5 vulcanchem.com -
C-3 Methine Proton ~3.8-4.2 vulcanchem.com -
Ester Carbonyl Carbons - ~170-175 vulcanchem.com

| C-3 Carbon | - | ~70-75 vulcanchem.com |

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule. rsc.org The technique works by measuring the absorption of infrared radiation by the sample, which causes molecular vibrations at specific frequencies. frontiersin.org

For this compound, the FTIR spectrum would show characteristic absorption bands for the hydroxyl (-OH) group, typically a broad peak around 3200-3600 cm⁻¹, and the carbonyl (C=O) groups of the dicarboxylic acid, which would appear as a strong absorption band around 1700-1725 cm⁻¹. frontiersin.orgrsc.org The presence of these key functional groups can be confirmed by analyzing the FTIR spectrum. rsc.orgrsc.org

Table 4: Key FTIR Absorption Bands for this compound

Functional Group Characteristic Absorption Range (cm⁻¹)
Hydroxyl (O-H stretch) 3200-3600 (broad)
Carbonyl (C=O stretch) 1700-1725 (strong)
C-O Stretch 1000-1300

| C-H Stretch | 2850-3000 |

Sample Preparation and Derivatization Strategies

Effective sample preparation is crucial for reliable analysis, aiming to isolate this compound from the sample matrix, remove interferences, and concentrate the analyte. env.go.jp For subsequent analysis by gas chromatography (GC), chemical derivatization is often a necessary step.

The choice of sample preparation method depends on the matrix. For biological fluids like plasma or urine, protein precipitation followed by liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is common. nih.govresearchgate.net LLE might use an organic solvent to extract the dicarboxylic acid from the aqueous sample, while SPE uses a solid sorbent to selectively retain and then elute the analyte. env.go.jp

Derivatization is employed to modify the chemical structure of this compound to make it more suitable for a specific analytical technique, particularly GC. jfda-online.com As a polar compound with two carboxylic acid groups and one hydroxyl group, this compound has low volatility and may interact poorly with GC columns. Derivatization converts these polar functional groups into less polar, more volatile derivatives. jfda-online.comresearchgate.net

Common derivatization strategies include:

Silylation: This process replaces the active hydrogens on the hydroxyl and carboxyl groups with a trimethylsilyl (TMS) group. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used for this purpose. research-solution.com

Esterification: The carboxylic acid groups can be converted to esters (e.g., methyl or butyl esters) to increase volatility. A common reagent for this is boron trifluoride in methanol (B129727) (BF₃-methanol). research-solution.com The hydroxyl group may be acylated in a subsequent step.

Acylation: This targets the hydroxyl group and can be performed using reagents like acetic anhydride. mdpi.com

These derivatization reactions improve chromatographic peak shape, enhance thermal stability, and can produce characteristic mass fragments that aid in identification. jfda-online.com

Table 2: Common Derivatization Strategies for Hydroxy-Dicarboxylic Acids

Derivatization Type Reagent Example Target Functional Group(s) Purpose
Silylation BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) research-solution.com Carboxyl (-COOH), Hydroxyl (-OH) Increases volatility and thermal stability for GC analysis.
Esterification BF₃-Methanol (Boron trifluoride-methanol) research-solution.com Carboxyl (-COOH) Converts carboxylic acids to more volatile methyl esters for GC analysis.
Acylation Acetic Anhydride mdpi.com Hydroxyl (-OH), Amine (-NH₂) Protects polar groups, improves chromatographic behavior.

Method Validation and Quality Control in Research Settings

In a research context, validating an analytical method ensures that it is suitable for its intended purpose, providing reliable and reproducible data. wjarr.comeurachem.org While the extent of validation may differ from that required in regulated environments, several key parameters must be assessed to demonstrate the method's performance. pharmastate.academyctgb.nl

Method Validation Parameters

According to guidelines from bodies like the International Council for Harmonisation (ICH), the following characteristics are typically evaluated: europa.euich.org

Specificity/Selectivity: The ability of the method to unequivocally measure the analyte in the presence of other components, such as metabolites, impurities, or matrix components. pharmastate.academy In MS-based methods, this is often demonstrated by the absence of interfering peaks at the retention time of the analyte and its internal standard.

Linearity and Range: The method's ability to produce results that are directly proportional to the concentration of the analyte within a specific range. scioninstruments.com This is typically evaluated by analyzing a series of standards at different concentrations (e.g., 5-6 levels) and performing a linear regression. ich.org

Accuracy: The closeness of the measured value to the true value. europa.eu It is often assessed by analyzing samples with known concentrations (spiked matrix samples) and is expressed as percent recovery. pharmastate.academyich.org

Precision: The degree of agreement among a series of measurements from the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is evaluated at two levels:

Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval. europa.eu

Intermediate Precision (Inter-assay precision): Precision under different conditions within the same lab (e.g., different days, different analysts, or different equipment). pharmastate.academy

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantified as an exact value. scioninstruments.com It is often estimated based on a signal-to-noise ratio of 3:1.

Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. scioninstruments.com It is often established at a signal-to-noise ratio of 10:1.

Quality Control (QC)

For a validated method, quality control procedures are essential to ensure the continued reliability of the data during routine analysis. This involves the regular analysis of QC samples alongside unknown samples. QC samples are typically prepared from a pooled matrix spiked with the analyte at low, medium, and high concentrations within the calibration range. The results of the QC samples are monitored using control charts to ensure the analytical system remains in a state of statistical control.

Table 3: Key Method Validation Parameters in Research

Parameter Definition Assessment Method Acceptance Criteria (Typical)
Specificity Ability to measure the analyte in the presence of interferences. pharmastate.academy Comparison of blank matrix chromatograms with spiked samples. No significant interfering peaks at the analyte's retention time.
Linearity Proportionality of signal to analyte concentration. scioninstruments.com Analysis of 5-6 calibration standards; linear regression. Correlation coefficient (r²) > 0.99.
Accuracy Closeness of measured value to the true value. europa.eu Analysis of spiked samples at multiple concentrations (e.g., 3 levels, n=3). ich.org Mean recovery within 85-115% of the nominal value.
Precision Agreement between repeated measurements. europa.eu Repeated analysis of QC samples (e.g., n=6) for repeatability and on different days for intermediate precision. Relative Standard Deviation (RSD) ≤ 15%.
LOQ Lowest concentration quantifiable with acceptable accuracy and precision. scioninstruments.com Analysis of low-concentration samples. RSD ≤ 20% and accuracy within 80-120%.

Biological Roles and Physiological Significance Non Clinical Focus

Role in Lipid Metabolism and Energy Homeostasis in Model Organisms

In model organisms such as rats, 3-hydroxydecanedioate is a product of fatty acid metabolism. nih.gov Its formation is linked to conditions of increased fatty acid mobilization or when the primary pathway for fatty acid breakdown, beta-oxidation, is inhibited. nih.gov Studies in rats have shown that during fasting, there is an increased urinary excretion of this compound and other 3-hydroxydicarboxylic acids. nih.gov This suggests a role for this compound in the alternative processing of fatty acids when primary energy pathways are altered.

The fruit fly, Drosophila melanogaster, is a well-established model for studying lipid metabolism due to the high conservation of metabolic genes and pathways with humans. imrpress.com While specific studies on this compound in Drosophila are not detailed in the provided results, the general principles of lipid metabolism, including the synthesis and breakdown of fatty acids, are extensively studied in this organism. imrpress.com The nematode Caenorhabditis elegans is another important model organism for lipid metabolism research, with conserved pathways for fat regulation. nih.gov The study of lipid metabolism in these models helps to understand the fundamental roles of various fatty acid metabolites.

Interplay with Other Metabolic Pathways (e.g., fatty acid oxidation, dicarboxylic acid cycles)

The metabolic origin of this compound is primarily through the omega-oxidation of 3-hydroxy fatty acids. nih.govnih.gov This is an alternative pathway to the more common beta-oxidation of fatty acids. researchgate.net The process begins with the formation of 3-hydroxy fatty acids, which can then undergo omega-oxidation to form 3-hydroxydicarboxylic acids like this compound. nih.govnih.gov

Here's a simplified breakdown of the interplay:

Fatty Acid Beta-Oxidation: This is the main pathway for breaking down fatty acids to produce energy. When this pathway is impaired, there is an accumulation of fatty acid intermediates. nih.gov

Omega-Oxidation: This pathway becomes more active when beta-oxidation is compromised. It involves the oxidation of the terminal methyl group of a fatty acid. researchgate.net In the context of this compound, the precursor is a 3-hydroxy fatty acid. nih.govnih.gov

Dicarboxylic Acid Metabolism: The resulting 3-hydroxydicarboxylic acids can be further metabolized. In rat liver mitochondria, this compound can be converted to shorter-chain dicarboxylic acids such as 3-hydroxyoctanedioic acid, trans-2-hexenedioic acid, suberic acid, and adipic acid through subsequent beta-oxidation. nih.gov

This interplay highlights a metabolic flexibility where alternative pathways are utilized to process fatty acids under specific physiological conditions like fasting or when primary metabolic routes are compromised. hmdb.canih.gov

Biological Function in Specific Organisms or Cell Types (excluding human disease phenotypes)

In microorganisms, such as certain species of Pseudomonas, there is evidence of the biosynthesis of related 3-hydroxy fatty acids. vulcanchem.com For instance, Pseudomonas aeruginosa produces polyhydroxyalkanoate (PHA) copolymers containing 3-hydroxydecanoate (B1257068) (3HD) when oleic acid is used as a carbon source. vulcanchem.com This indicates that the 3-hydroxy fatty acid structure is biologically relevant in bacteria and has potential applications in the production of biodegradable polymers. vulcanchem.com

In rats, liver cells are the primary site for the metabolism of 3-hydroxy fatty acids and the subsequent formation of 3-hydroxydicarboxylic acids. nih.gov Experiments using rat liver fractions have demonstrated that the post-mitochondrial fraction can oxidize 3-hydroxy fatty acids (with chain lengths of 10 carbons or more) into their corresponding 3-hydroxydicarboxylic acids. nih.gov The mitochondria then play a role in the further breakdown of these dicarboxylic acids. nih.gov

Organism/Cell TypeBiological ContextFinding
Rat (Liver)Fasting, In vitro metabolismIncreased urinary excretion during fasting; liver fractions metabolize 3-hydroxy fatty acids to 3-hydroxydicarboxylic acids. nih.gov
Pseudomonas aeruginosaBiopolymer productionProduces polyhydroxyalkanoates containing 3-hydroxydecanoate, a related 3-hydroxy fatty acid. vulcanchem.com

Involvement in Stress Response or Adaptation Mechanisms in Biological Systems

The increased production and excretion of this compound and other dicarboxylic acids are often observed during periods of metabolic stress. researchgate.net Fasting is a primary example of such a stressor, leading to increased mobilization of fatty acids from adipose tissue. hmdb.canih.gov When the capacity of beta-oxidation is exceeded, the omega-oxidation pathway is upregulated, resulting in the formation of these compounds. nih.govnih.gov

Metabolic stress can also be induced by factors such as fever and strenuous exercise. researchgate.net In these situations, the body's energy demands increase, leading to accelerated fatty acid oxidation. If this process is not perfectly efficient, it can lead to the accumulation of intermediates and the activation of alternative pathways like omega-oxidation.

The production of dicarboxylic acids, including this compound, can be seen as an adaptive mechanism. Dicarboxylic acids can be utilized as an energy source, and unlike long-chain monocarboxylic acids, they can enter the mitochondria for oxidation without the need for the carnitine shuttle system. uzh.ch This provides an alternative fuel source during times of high energy demand or when the primary energy pathways are compromised.

Synthetic and Biotechnological Production of 3 Hydroxydecanedioate and Derivatives

Chemical Synthesis Approaches

Chemical synthesis provides a direct route to 3-hydroxydecanedioate, often relying on classical organic reactions. One plausible approach involves the use of the Reformatsky reaction, which is known for its ability to form β-hydroxy esters. wikipedia.orglibretexts.orglscollege.ac.inorganic-chemistry.orgnih.gov This reaction typically involves the condensation of an α-halo ester with a carbonyl compound in the presence of metallic zinc. wikipedia.orglibretexts.orglscollege.ac.inorganic-chemistry.orgnih.gov

To synthesize this compound, a suitable strategy would involve the reaction of a ten-carbon α,ω-dicarbonyl compound precursor with an α-halo ester under Reformatsky conditions. A more direct approach would be the reaction of a dialkyl ester of a dicarboxylic acid, such as diethyl succinate (B1194679), with a long-chain aldehyde in the presence of an organozinc reagent. wikipedia.orglibretexts.orglscollege.ac.inorganic-chemistry.orgnih.gov

A general synthetic protocol for a Reformatsky-type reaction can be outlined as follows:

Activation of Zinc: Zinc dust is activated, often by washing with acid and then with solvents like ether or by using a zinc-copper couple to enhance reactivity. nih.gov

Formation of the Reformatsky Reagent: The activated zinc is reacted with an α-bromo ester, such as ethyl bromoacetate, in an inert solvent like diethyl ether or tetrahydrofuran (B95107) (THF). This forms an organozinc intermediate, often referred to as a Reformatsky enolate. wikipedia.orglibretexts.orglscollege.ac.inorganic-chemistry.orgnih.gov

Condensation with a Carbonyl: The appropriate aldehyde or ketone precursor is then added to the solution containing the Reformatsky reagent. For this compound synthesis, a precursor containing the remaining carbon chain with a terminal aldehyde group would be used.

Hydrolysis: The reaction mixture is then treated with a dilute acid (acid workup) to hydrolyze the zinc-alkoxide intermediate, yielding the β-hydroxy ester. wikipedia.orglibretexts.orglscollege.ac.inorganic-chemistry.orgnih.gov

Purification: The final product is then purified from the reaction mixture, typically through extraction and chromatographic techniques.

While effective, chemical synthesis routes like the Reformatsky reaction often produce racemic mixtures, meaning both enantiomers of the this compound are formed. Achieving enantioselectivity typically requires the use of chiral auxiliaries or catalysts, which can add complexity and cost to the synthesis.

Microbial Fermentation and Bioproduction Strategies

Biotechnological production of this compound and related compounds offers a promising alternative to chemical synthesis, with the potential for high specificity, the use of renewable feedstocks, and milder reaction conditions. Pseudomonas putida, a versatile and robust bacterium, has emerged as a key workhorse for the production of various biopolymers and their monomeric units, including hydroxyalkanoates. frontiersin.orgfrontiersin.orgnih.govnih.gov

Metabolic engineering of Pseudomonas putida is a critical strategy for enhancing the production of this compound. The native metabolic pathways of this bacterium can be modified to channel carbon flux towards the desired product and to prevent its further degradation. Key engineering strategies include:

Deletion of Competing Pathways: Genes involved in the β-oxidation pathway, which would otherwise degrade the fatty acid precursors and the final product, are often knocked out. For instance, deleting the phaZ gene, which encodes for a polyhydroxyalkanoate (PHA) depolymerase, can prevent the breakdown of accumulated PHAs, leading to higher yields of their monomeric units upon hydrolysis. frontiersin.orgfrontiersin.org

Overexpression of Key Enzymes: The expression of genes encoding enzymes in the PHA biosynthesis pathway can be enhanced. This includes the PHA synthase (phaC), which polymerizes 3-hydroxyacyl-CoA monomers into PHA. nih.gov

Pathway Introduction: Heterologous pathways can be introduced to provide precursors or to directly synthesize the desired product. For example, pathways for the production of dicarboxylic acids from renewable sources like lignin (B12514952) have been successfully engineered in P. putida.

The following table summarizes some of the genetic modifications employed in Pseudomonas putida to enhance the production of PHAs and their monomers.

Gene TargetModificationRationaleReference
phaZDeletionPrevents degradation of accumulated PHA, leading to higher yields of monomers after hydrolysis. frontiersin.orgfrontiersin.org
phaC1/phaC2OverexpressionIncreases the rate of polymerization of 3-hydroxyacyl-CoA monomers into PHA. nih.gov
β-oxidation pathway genesDeletionPrevents the degradation of fatty acid feedstocks and intermediates, channeling them towards PHA synthesis. nih.gov

The yield of this compound in microbial fermentation is highly dependent on the cultivation conditions. Optimization of parameters such as media composition, pH, temperature, and feeding strategy is crucial for maximizing production. Fed-batch fermentation is a commonly employed strategy for achieving high cell densities and, consequently, high product titers. frontiersin.orgfrontiersin.org

A typical fed-batch fermentation process for PHA production in P. putida involves two stages: a growth phase where biomass is accumulated, followed by a production phase where a nutrient limitation (often nitrogen) is imposed while providing an excess of the carbon source, which triggers the accumulation of PHAs as intracellular storage compounds. frontiersin.orgfrontiersin.org

Key fermentation parameters that are often optimized include:

Carbon Source: The choice and concentration of the carbon source are critical. For the production of this compound, a C10 fatty acid like decanoic acid or a renewable feedstock that can be metabolized to C10 intermediates would be used.

Nitrogen Source: Nitrogen limitation is a common trigger for PHA accumulation. The C:N ratio in the feed medium is a key parameter to control.

pH: Maintaining the pH within the optimal range for the specific P. putida strain is essential for cell health and enzyme activity. For P. putida KT2440, this is typically around 7.0.

Temperature: The cultivation temperature is maintained at the optimum for the growth and production of the specific strain, usually around 30°C for P. putida.

Dissolved Oxygen (DO): Adequate oxygen supply is necessary for aerobic respiration and cell growth. The DO level is typically controlled through agitation and aeration rates.

The table below presents representative data from a fed-batch fermentation of Pseudomonas putida for the production of medium-chain-length PHAs, illustrating the impact of different feeding strategies.

StrainFermentation ModeCarbon SourcePHA Titer (g/L)PHA Content (% of CDW)Dominant MonomerReference
P. putida KT2440Constant-feeding fed-batchCrude Glycerol9.721.43-hydroxydecanoate (B1257068) frontiersin.orgfrontiersin.org
P. putida ΔphaZConstant-feeding fed-batchCrude Glycerol12.727.23-hydroxydecanoate frontiersin.orgfrontiersin.org

In vitro synthesis using purified enzymes offers a cell-free approach to produce this compound, providing greater control over the reaction and simplifying downstream processing. This approach often involves the use of enzyme cascades, where the product of one enzymatic reaction serves as the substrate for the next. A significant challenge in in vitro synthesis is the regeneration of expensive cofactors, such as NAD(P)H and ATP, which are required by many enzymes.

Cofactor engineering strategies are therefore essential for the economic viability of in vitro synthesis. These strategies can involve:

Coupled Enzyme Systems: An auxiliary enzyme and its substrate are added to the reaction mixture to regenerate the cofactor. For example, a dehydrogenase can be used to regenerate NADH from NAD+.

Whole-Cell Biocatalysts: Inactivated but intact cells containing the necessary enzymes and cofactor regeneration systems can be used.

Electrochemical or Photochemical Regeneration: Non-enzymatic methods can be employed to regenerate cofactors using electrical or light energy.

An example of a potential enzyme cascade for the in vitro synthesis of this compound could involve:

A fatty acid activating enzyme (e.g., acyl-CoA synthetase) to convert decanedioic acid to its CoA-thioester. This step would require ATP.

An enoyl-CoA hydratase to hydroxylate the acyl-CoA at the C3 position, yielding 3-hydroxydecanoyl-CoA.

A thioesterase to cleave the CoA group, releasing this compound.

Enzymatic Synthesis of this compound Analogs and Derivatives

Enzymes, particularly lipases, can be used to synthesize a variety of analogs and derivatives of this compound. Lipases are versatile biocatalysts that can catalyze esterification, transesterification, and amidation reactions under mild conditions. nih.govscielo.brresearchgate.net

By reacting this compound with different alcohols, a range of mono- and di-esters can be produced. These derivatives may have altered physical properties, such as increased hydrophobicity, which could be advantageous for specific applications. For instance, esterification with long-chain alcohols can yield wax-like esters.

Furthermore, the hydroxyl group and the two carboxylic acid groups of this compound provide multiple sites for enzymatic modification, allowing for the creation of a diverse library of derivatives with tailored functionalities.

Downstream Processing and Purification Methodologies

For microbial production, the first step is typically the separation of the biomass from the culture medium, usually achieved by centrifugation or filtration. If the product is intracellular (e.g., as PHA), the cells need to be disrupted to release the product. The intracellularly accumulated PHA is then extracted from the cell biomass.

Common purification strategies for dicarboxylic acids from aqueous solutions include:

Solvent Extraction: The product is extracted from the aqueous phase into an immiscible organic solvent. The choice of solvent is crucial and depends on the partition coefficient of the dicarboxylic acid. Subsequent evaporation of the solvent yields the purified product. google.com

Crystallization: The dicarboxylic acid can be crystallized from the solution by adjusting the pH and/or temperature. Acidification of the fermentation broth can protonate the carboxylate groups, reducing the solubility of the dicarboxylic acid and leading to its precipitation. google.com The crude crystals can then be further purified by recrystallization from a suitable solvent. google.com

Chromatography: For high-purity applications, chromatographic techniques such as ion-exchange or reversed-phase chromatography can be employed.

The table below outlines a general downstream processing scheme for the recovery of dicarboxylic acids from a fermentation broth.

StepMethodPurposeReference
1. Biomass RemovalCentrifugation or MicrofiltrationSeparation of microbial cells from the fermentation broth. google.com
2. AcidificationAddition of a strong acid (e.g., HCl, H₂SO₄)Protonation of the dicarboxylic acid to decrease its solubility. google.com
3. Extraction/CrystallizationLiquid-liquid extraction with an organic solvent or cooling to induce crystallization.Initial recovery and concentration of the crude dicarboxylic acid. google.com
4. PurificationRecrystallization or ChromatographyRemoval of impurities to achieve the desired product purity. google.com
5. DryingVacuum dryingRemoval of residual solvent to obtain the final solid product.

Advanced Research Approaches and Future Directions

Omics Technologies for Pathway Elucidation and Regulation

"Omics" technologies offer a holistic, high-throughput view of biological systems, enabling the comprehensive analysis of molecules at different biological levels. nih.gov For a metabolite like 3-hydroxydecanedioate, integrating genomics, transcriptomics, proteomics, and metabolomics is essential for building a complete picture of its metabolic context. nih.gov This integrated approach, often referred to as systems biology, aims to create a holistic understanding of how changes at the genetic and protein level influence metabolic outputs. nih.gove-enm.org

Metabolomics Profiling

Metabolomics is the large-scale study of small molecules, or metabolites, within a biological system. researchgate.net It serves as a direct functional readout of cellular activity. Non-targeted metabolomic profiling, in particular, is a powerful hypothesis-generating tool for discovering and quantifying a wide array of metabolites, including this compound, in biological fluids like plasma and urine. nih.govfrontiersin.org

Advanced analytical techniques, such as Ultra Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS), are central to modern metabolomics. scribd.com These methods provide the high sensitivity and resolution required to detect and accurately quantify low-abundance metabolites. nih.gov Studies have shown that combining different chromatographic techniques, such as hydrophilic interaction liquid chromatography (HILIC) and reverse-phase liquid chromatography (RPLC), can significantly expand the coverage of the metabolome, ensuring that both polar and non-polar compounds are detected. nih.gov

Metabolomic studies have identified elevated levels of this compound in urine under specific physiological and pathological conditions, such as ketoacidosis and inherited disorders of fatty acid oxidation like long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency. hmdb.caresearchgate.net Such findings highlight the compound's potential as a biomarker.

Table 1: Representative Metabolomics Findings on this compound

ConditionBiological SampleAnalytical TechniqueKey Finding Regarding this compoundReference
KetoacidosisUrineGC-MSMarked elevation of urinary this compound. hmdb.ca
Medium-Chain Triglyceride (MCT) FeedingUrineNot SpecifiedIncreased excretion of dicarboxylic acids, including this compound. hmdb.ca
Peroxisomal Biogenesis Disorders (PBDs)UrineGC-MSIdentified as a characteristic metabolite in the organic acid profile of PBD patients. metbio.net
LCHAD DeficiencyFibroblast CultureNot SpecifiedIncreased generation of long-chain 3-hydroxy dicarboxylic acids. researchgate.net

Proteomics and Enzyme Activity Mapping

Proteomics, the large-scale study of proteins, is crucial for identifying the specific enzymes that catalyze the formation and degradation of this compound. wikipedia.org The metabolic pathway is thought to involve a combination of omega-oxidation and beta-oxidation of fatty acids, implicating a suite of enzymes such as acyl-CoA dehydrogenases. hmdb.ca

Modern proteomics extends beyond simply quantifying protein abundance. Activity-based proteomics, for example, uses chemical probes to measure the functional state of entire enzyme families in their native environment. nih.gov This approach can reveal changes in enzyme activity that are not detectable at the transcript or protein abundance level, offering a more dynamic view of metabolic regulation. nih.gov

Furthermore, techniques like affinity purification coupled with mass spectrometry (AP-MS) can map the protein-protein interaction networks surrounding key metabolic enzymes. nih.gov This can uncover regulatory proteins and the formation of multi-enzyme complexes, known as metabolons, which enhance catalytic efficiency by channeling substrates between active sites. nih.gov For this compound, proteomic strategies can be used to identify and quantify the specific dehydrogenases, hydratases, and ligases involved in its turnover and to discover how these enzymes are regulated.

Table 2: Potential Proteomic Approaches for this compound Pathway Elucidation

Proteomic TechniqueObjectivePotential Target Enzymes/Proteins
Shotgun Proteomics (LC-MS/MS)Identify and quantify all enzymes in the proposed pathway under different metabolic states.Acyl-CoA dehydrogenases, 3-hydroxyacyl-CoA dehydrogenases, omega-hydroxylases.
Activity-Based Proteomic Profiling (ABPP)Measure the functional activity of specific enzyme classes involved in the pathway.Serine hydrolases, dehydrogenases.
Affinity Purification-Mass Spectrometry (AP-MS)Identify protein interaction partners and potential regulatory subunits of key enzymes.Complexes involving LCHAD and other fatty acid oxidation enzymes.

Transcriptomics and Gene Expression Analysis

Transcriptomics involves the study of the complete set of RNA transcripts produced by an organism under specific conditions. Using techniques like RNA-sequencing (RNA-seq), researchers can perform differential gene expression (DGE) analysis to identify which genes are up- or down-regulated in conditions where this compound levels are altered. nih.gov

This approach provides critical insights into the transcriptional regulation of the metabolic pathways responsible for the compound's synthesis and catabolism. For instance, if high levels of this compound are observed, transcriptomics can reveal whether the genes encoding the enzymes for fatty acid omega-oxidation are simultaneously upregulated. frontiersin.org Advanced techniques like single-cell transcriptomics can further dissect gene expression patterns within heterogeneous cell populations, revealing which specific cell types are responsible for its metabolism. nih.gov The data generated from these analyses are foundational for identifying transcription factors and signaling pathways that control the flux through the this compound pathway.

Table 3: Hypothetical Gene Targets for Transcriptomic Analysis of this compound Metabolism

Gene CategorySpecific Gene ExamplesRationale for Investigation
Fatty Acid Omega-OxidationCYP4A11, CYP4A22These genes encode cytochrome P450 enzymes that initiate the oxidation of fatty acids at the omega-carbon, a key step in forming dicarboxylic acids.
Fatty Acid Beta-OxidationHADHA, HADHBEncode subunits of the mitochondrial trifunctional protein, including long-chain 3-hydroxyacyl-CoA dehydrogenase activity. Mutations are linked to altered dicarboxylic acid levels. researchgate.net
Peroxisomal Fatty Acid OxidationACOX1, HSD17B4Encode enzymes for the peroxisomal beta-oxidation pathway, which is also involved in dicarboxylic acid metabolism.
Transcriptional RegulatorsPPARA, PGC-1αMaster regulators of fatty acid metabolism; their expression levels could control the overall activity of the pathway.

Multi-Omics Integration and Systems Biology Approaches

The true power of omics technologies is realized when they are integrated. nih.govnih.gov Multi-omics integration combines data from genomics, transcriptomics, proteomics, and metabolomics to construct comprehensive, predictive models of biological systems. e-enm.orgbioscipublisher.com This systems biology approach allows researchers to trace the flow of information from gene to transcript to protein to metabolite, providing a mechanistic understanding of how metabolic pathways like that of this compound are regulated. e-enm.org

By correlating gene expression data with protein abundance, enzyme activity, and metabolite concentrations, researchers can identify key control points in the network. nbis.se For example, an integrated analysis could reveal that under fasting conditions, the upregulation of a specific transcription factor (transcriptomics) leads to increased expression of an omega-hydroxylase (proteomics), resulting in elevated production of this compound (metabolomics). These integrated models are essential for understanding the systemic role of the metabolite and for predicting how the system will respond to perturbations. nih.gov

Isotopic Tracing and Flux Analysis for Metabolic Pathway Characterization

While omics can identify the components of a pathway, metabolic flux analysis (MFA) using stable isotope tracers is the gold standard for quantifying the rate of metabolic reactions (i.e., fluxes) in living systems. nih.govcreative-proteomics.com This technique involves introducing a substrate labeled with a stable isotope, such as Carbon-13 (¹³C), into the system and tracking its incorporation into downstream metabolites. d-nb.infonih.gov

For this compound, one could administer a ¹³C-labeled fatty acid precursor and use mass spectrometry to measure the rate at which the ¹³C label appears in this compound and its related metabolites. diva-portal.org This provides unambiguous evidence of the metabolic pathway and quantifies the flux through it. creative-proteomics.com Such experiments can definitively map the biosynthetic and catabolic routes of this compound, determine its precursor-product relationships, and measure its turnover rate under various physiological states. nih.gov In vivo flux analysis can provide a highly detailed view of how different organs contribute to systemic this compound metabolism. nih.gov

Table 4: Application of Isotopic Tracers in this compound Research

Isotopic TracerExperimental ApproachInformation GainedReference
[U-¹³C]-Decanoic AcidAdminister to cell culture or animal model; analyze metabolites using LC-MS.Quantifies the flux from decanoic acid through omega- and beta-oxidation pathways to form this compound. d-nb.infonih.gov
[¹³C₅, ¹⁵N₂]-GlutamineTrace glutamine metabolism to see if its carbon skeleton contributes to dicarboxylic acid pools via the TCA cycle.Assesses the contribution of anaplerotic pathways to the precursors of fatty acid synthesis. nih.gov
[1,2-¹³C₂]-GlucoseTrace glucose carbons through glycolysis and lipogenesis into fatty acid precursors.Determines the contribution of dietary carbohydrates to the de novo synthesis of fatty acids that may be shunted into the this compound pathway. nih.gov

Computational Modeling and in silico Studies of this compound Metabolism

Computational modeling provides a powerful framework for integrating experimental data and simulating metabolic behavior in silico. nih.gov Genome-scale metabolic models (GEMs) are mathematical representations of the entire known metabolic network of an organism. researchgate.net These models can be used to simulate the metabolic fate of this compound and predict how its production and consumption are affected by genetic or environmental changes. nih.gov

Using techniques like Flux Balance Analysis (FBA), researchers can use these models to predict metabolic flux distributions throughout the entire network that optimize a specific biological objective, such as cell growth. nih.gov By incorporating transcriptomic or proteomic data, these models can be made context-specific, for example, to model liver metabolism under fasting conditions. researchgate.net Such models can be used to:

Predict novel enzymes or pathways involved in this compound metabolism. nih.gov

Identify key enzymatic control points that regulate its concentration.

Simulate the metabolic consequences of enzyme deficiencies, such as LCHAD, that lead to its accumulation.

Investigate the effects of subcellular compartmentation on its synthesis and signaling roles. nih.gov

These in silico studies are invaluable for generating new hypotheses that can then be tested experimentally, creating a virtuous cycle of computational prediction and experimental validation.

Development of Novel Analytical Techniques for Enhanced Specificity and Sensitivity

The accurate detection and quantification of this compound in complex biological and chemical matrices are crucial for both metabolic studies and monitoring biotechnological production processes. While standard techniques like gas chromatography (GC) and high-performance liquid chromatography (HPLC) are applicable, recent advancements focus on enhancing specificity, sensitivity, and the ability to perform chiral separations. nih.gov

Advanced Chromatographic and Mass Spectrometric Methods

Modern analytical strategies are moving towards more sophisticated hyphenated techniques. Ultra-high performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) has emerged as a powerful tool for the analysis of hydroxy fatty acids. nih.gov These methods offer superior resolution, significantly reduced analysis times, and the high sensitivity and specificity needed for trace-level detection. nih.govmdpi.com

For this compound, which possesses a stereogenic center at the C-3 position, enantioselective analysis is critical, as different enantiomers can exhibit distinct biological activities and serve as specific precursors in stereoselective synthesis. Chiral chromatography is, therefore, an indispensable tool. The development of chiral stationary phases (CSPs) for HPLC and UHPLC, such as those based on polysaccharide derivatives like amylose (B160209) and cellulose (B213188), has enabled the successful separation of enantiomers of various 3-hydroxy fatty acids. mdpi.comresearchgate.netsigmaaldrich.com Specifically, an enantioselective gradient UHPLC-MS/MS method using a 1.6 µm particle polysaccharide column (Chiralpak IA-U) has been developed for the chiral separation of 3-hydroxy fatty acids with carbon chain lengths from C8 to C18. nih.govresearchgate.net This method is fast, sensitive, and allows for the simultaneous quantification of both R and S enantiomers. nih.gov

Similarly, enantioselective gas chromatography-mass spectrometry (GC-MS) methods have been established for the analysis of 2- and 3-hydroxy fatty acids, often after derivatization to enhance volatility and improve chromatographic behavior. mdpi.comresearchgate.net

Interactive Table: Advanced Analytical Techniques for Hydroxy Dicarboxylic Acids

Analytical TechniquePrincipleAdvantages for this compound AnalysisKey Research Findings
UHPLC-MS/MS Combines the high separation power of UHPLC with the sensitive and selective detection of tandem mass spectrometry.High throughput, excellent resolution, and sensitivity for complex matrices.Enables the simultaneous quantification of C8-C18 3-hydroxy fatty acid enantiomers. nih.govresearchgate.net
Chiral HPLC/UHPLC Utilizes a chiral stationary phase (CSP) to separate enantiomers based on differential interactions.Crucial for resolving the R and S enantiomers of this compound.Polysaccharide-based CSPs (e.g., Chiralpak series) show high resolution for 3-hydroxy fatty acids. mdpi.comresearchgate.net
Enantioselective GC-MS Separates volatile derivatives of enantiomers on a chiral GC column, followed by mass spectrometric detection.Provides high-resolution separation and structural information for chiral analysis.Effective for the analysis of 2- and 3-hydroxy fatty acids in various samples. mdpi.comresearchgate.net
Biosensors Utilize biological recognition elements (e.g., transcription factors) coupled to a transducer to detect specific molecules.Offer the potential for real-time, high-throughput screening of dicarboxylic acid production.Transcription factor-based biosensors for dicarboxylic acids like adipate (B1204190) and succinate (B1194679) have been developed. biorxiv.orgresearchgate.netnih.gov

Emerging Biosensor Technology

A forward-looking approach to the analysis of dicarboxylic acids involves the development of whole-cell biosensors. These are genetically engineered microorganisms that produce a detectable signal (e.g., fluorescence) in the presence of the target molecule. researchgate.net Research has focused on prokaryotic transcription factors that naturally regulate gene expression in response to small molecules. researchgate.net For instance, transcription factor-based biosensors have been successfully designed for the detection of dicarboxylic acids like succinate and adipate, facilitating high-throughput screening of microbial libraries for improved production strains. biorxiv.orgnih.gov While a specific biosensor for this compound has not yet been reported, the existing frameworks for other dicarboxylic acids provide a clear blueprint for its future development. biorxiv.orgresearchgate.net Such a tool would be invaluable for optimizing metabolic engineering strategies aimed at overproducing this compound.

Exploration of Biotechnological Applications (non-therapeutic, e.g., platform chemicals, specialty ingredients)

The bifunctional nature of this compound makes it a promising candidate for various non-therapeutic biotechnological applications, particularly as a platform chemical for the synthesis of novel biopolymers and as a component in specialty ingredients.

This compound as a Platform Chemical

Platform chemicals are bio-based molecules that can be converted into a range of value-added products. nih.gov Dicarboxylic acids are recognized as important building blocks for the polymer industry, traditionally dominated by petrochemical-based monomers. mdpi.com The presence of both a hydroxyl and two carboxyl groups in this compound offers unique opportunities for polymer synthesis. It can act as a monomer for creating specialty polyesters and polyamides with tailored properties. For instance, the hydroxyl group can be used for further chemical modification or to create branches in the polymer chain, influencing properties like flexibility, hydrophilicity, and biodegradability.

The enzymatic synthesis of polyesters is an area of active research, with lipases and other hydrolases being used for polycondensation and ring-opening polymerization reactions. jmbfs.orgnih.gov this compound could be a valuable monomer in such biocatalytic processes, leading to the creation of novel bioplastics.

Biotechnological Production Pathways

The commercial viability of this compound as a platform chemical hinges on efficient and sustainable production methods. Biotechnological routes using engineered microorganisms are the most promising approach. The biosynthesis of long-chain dicarboxylic acids in oleaginous yeasts like Candida species through the ω-oxidation of fatty acids is well-documented. biorxiv.orghmdb.ca This pathway involves the terminal oxidation of a fatty acid to a dicarboxylic acid. To produce this compound specifically, a combination of ω-oxidation and β-oxidation pathways would be required. d-nb.info

Metabolic engineering of robust microbial hosts like Pseudomonas putida or Escherichia coli is a key strategy. hmdb.camdpi.commdpi.com For example, Pseudomonas aeruginosa has been engineered to produce (R)-3-hydroxydecanoic acid by leveraging the rhamnolipid synthesis pathway and knocking out downstream genes. hmdb.ca A similar strategy, combined with the introduction of an ω-oxidation system (e.g., from the P450 monooxygenase family), could potentially be adapted to produce (R)-3-hydroxydecanedioate. nih.govrsc.org

Interactive Table: Potential Biotechnological Production Strategies for this compound

Production StrategyMicrobial Host(s)Key Metabolic PathwaysAdvantages and Rationale
Engineered ω-Oxidation Candida spp., Pichia spp., E. coliω-Oxidation of 3-hydroxydecanoic acidLeverages established dicarboxylic acid production platforms. Requires a 3-hydroxy fatty acid precursor.
Metabolic Engineering of Pseudomonas Pseudomonas putida, Pseudomonas aeruginosaCombination of β-oxidation (for 3-hydroxy intermediate formation) and ω-oxidation.Pseudomonas species naturally produce 3-hydroxy fatty acids as precursors for rhamnolipids. hmdb.ca
Biocatalytic Conversion N/A (Enzyme-based)Enzymatic hydroxylation and oxidation of decanedioic acid or related precursors.Allows for high specificity and stereoselectivity using isolated enzymes like P450 monooxygenases or lipases. jmbfs.orgrsc.org

This compound as a Specialty Ingredient

Beyond bulk polymer production, this compound could find use as a specialty ingredient in formulations where its specific properties are advantageous. Specialty chemicals are valued for their performance and function rather than just their composition. The presence of a hydroxyl group in the backbone of this dicarboxylic acid could impart useful characteristics such as improved solubility, surface activity, or reactivity in specific formulations. Potential, though currently speculative, applications could include:

Cosmetics: As a modifier for polymers used in hair or skin care products, potentially improving texture or moisture retention.

Functional Fluids: As an additive or building block for lubricants or hydraulic fluids, where the polarity of the hydroxyl group might influence performance.

Adhesives and Coatings: As a cross-linking agent or a monomer to enhance the adhesion and flexibility of the final product.

The development of these applications will depend on the successful and cost-effective biotechnological production of this compound, making the synergy between metabolic engineering and process chemistry paramount.

Q & A

Q. How can researchers model this compound’s pharmacokinetics in multi-compartment systems?

  • Methodology : Develop physiologically based pharmacokinetic (PBPK) models using parameters like tissue partition coefficients and clearance rates from in vivo studies. Validate with microdialysis data from brain, liver, and plasma compartments. Incorporate enzyme kinetics (e.g., CYP450 isoforms) to predict metabolite accumulation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.